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molecular formula C9H8O4 B181171 2-Formylphenoxyacetic acid CAS No. 6280-80-4

2-Formylphenoxyacetic acid

Cat. No. B181171
M. Wt: 180.16 g/mol
InChI Key: ANWMNLAAFDCKMT-UHFFFAOYSA-N
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Patent
US05387397

Procedure details

A solution of NaOH (13.3 g; 0.33 mole) in water (34.4 ml) was carefully added, with cooling, to a mixture of chloroacetic acid (15.8 g; 0.17 mole) and salicylaldehyde (20.3 g; 0.17 mole) in water (134 ml). The mixture was heated to 75° C. with magnetic stirring to facilitate dissolution. The warm solution was pumped through the CMR (15 ml/minute; 170°-2° C.; 700 kPa) and carefully acidified with conc. HCl (32 ml). After steam distillation to recover unreacted salicylaldehyde (6.0 g), the residue was cooled and the product, m.p. 130°-1° C., crystallised, filtered off and dried (7.9 g; 37% yield based on consumed salicylaldehyde). For a conventional preparation see ref.12.
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
34.4 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
134 mL
Type
solvent
Reaction Step Two
Name
Quantity
32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[CH2:4][C:5]([OH:7])=[O:6].[CH:8](=[O:16])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:11].Cl>O>[CH:8]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[O:11][CH2:4][C:5]([OH:7])=[O:6])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
34.4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
134 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
was pumped through the CMR (15 ml/minute; 170°-2° C.; 700 kPa)
DISTILLATION
Type
DISTILLATION
Details
After steam distillation
CUSTOM
Type
CUSTOM
Details
to recover unreacted salicylaldehyde (6.0 g)
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled
CUSTOM
Type
CUSTOM
Details
the product, m.p. 130°-1° C., crystallised
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(7.9 g; 37% yield based on consumed salicylaldehyde)
CUSTOM
Type
CUSTOM
Details
For a conventional preparation

Outcomes

Product
Name
Type
Smiles
C(=O)C1=C(OCC(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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